molecular formula C9H15N3O2 B13645252 ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B13645252
M. Wt: 197.23 g/mol
InChI Key: IMEXYUOMQPEGNU-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

Ethyl 4-amino-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its propyl group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 4-amino-1-propylpyrazole-3-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-3-5-12-6-7(10)8(11-12)9(13)14-4-2/h6H,3-5,10H2,1-2H3

InChI Key

IMEXYUOMQPEGNU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C(=O)OCC)N

Origin of Product

United States

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